molecular formula C9H11F2NO3 B15230802 Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B15230802
M. Wt: 219.18 g/mol
InChI Key: AOHLAIPMKRHLJK-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of difluoromethylated heterocycles This compound is of significant interest due to its unique chemical structure, which includes a difluoromethyl group, a pyridine ring, and an ester functional group

Preparation Methods

The synthesis of Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine carboxylic acids, while reduction may produce difluoromethylated pyridine alcohols.

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C9H10F2N2O3
  • Molecular Weight : 236.18 g/mol
  • CAS Number : 194673-12-6
  • Melting Point : 128–130 °C
  • Boiling Point : 294 °C
  • Density : 1.351 g/cm³

The biological activity of this compound has been linked to its ability to interact with various biological targets. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

Key Enzyme Interactions

  • GABA-Aminotransferase Inhibition : this compound shows potential as an inhibitor of GABA aminotransferase (GABA-AT), which is crucial for maintaining GABA levels in the brain. Elevated GABA levels can have therapeutic implications for conditions such as epilepsy and anxiety disorders .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help in mitigating oxidative stress and related cellular damage. This activity has been evaluated through various assays including DPPH radical scavenging tests .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties against several pathogenic microorganisms. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against various strains of bacteria and fungi showed promising results. The compound was effective in inhibiting growth at concentrations lower than those commonly used in clinical settings .
  • Neuroprotective Effects : In vitro studies have indicated that the compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis under oxidative stress conditions. This suggests a potential application in neurodegenerative disease treatment .

Properties

Molecular Formula

C9H11F2NO3

Molecular Weight

219.18 g/mol

IUPAC Name

ethyl 6-(difluoromethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C9H11F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h8H,2-4H2,1H3,(H,12,13)

InChI Key

AOHLAIPMKRHLJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1)C(F)F

Origin of Product

United States

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